N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-2-17(13,14)12-6-11-5-10(8-16-11)9-3-4-15-7-9/h3-5,7-8,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWDBUIQJRXIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC(=CS1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethane-1-sulfonamide typically involves the condensation of furan and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂-NH-) undergoes nucleophilic substitution under basic conditions. Common reagents include amines, thiols, or alcohols, leading to sulfonamide cleavage or functionalization:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Amine substitution | Primary amines (e.g., methylamine), DMF, 80°C | N-alkylated sulfonamides (e.g., N-methyl derivatives) | 65–75% |
| Thiol substitution | Benzyl mercaptan, K₂CO₃, DCM, RT | Thioether-sulfonamide hybrids | 58% |
| Hydrolysis | NaOH (10%), ethanol, reflux | Ethanesulfonic acid and free amine (4-(furan-3-yl)thiophen-2-yl)methanamine | 82% |
Mechanistic Insight :
The sulfonamide’s NH proton is acidic (pKa ~10), enabling deprotonation under basic conditions. Subsequent nucleophilic attack displaces the sulfonate group or modifies the nitrogen.
Electrophilic Aromatic Substitution (EAS) on Thiophene/Furan Rings
The thiophene and furan rings undergo EAS at electron-rich positions (C-2/C-5 for thiophene; C-2/C-5 for furan):
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivatives (major at thiophene C-5) | 45% |
| Bromination | Br₂, FeBr₃, CHCl₃, RT | 5-bromothiophene analog | 63% |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, DCM, 40°C | Acetylated thiophene derivatives | 51% |
Theoretical Support :
DFT studies on analogous systems confirm preferential substitution at the most electron-dense positions (Mulliken charge: thiophene C-5 = -0.32 e; furan C-2 = -0.28 e) .
Oxidation Reactions
The thiophene sulfur and furan oxygen atoms are susceptible to oxidation:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Thiophene oxidation | H₂O₂, AcOH, 60°C | Thiophene S-oxide intermediate | 37% |
| Furan ring cleavage | O₃, then Zn/H₂O | Dicarbonyl fragments | 29% |
Mechanistic Pathway :
Thiophene oxidation proceeds via electrophilic attack by peracid-generated O⁺ species, forming S-oxide. Ozonolysis cleaves the furan ring into carboxylic acid derivatives.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the thiophene ring:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl-thiophene hybrids | 68% |
| Sonogashira | PdCl₂, CuI, terminal alkyne, Et₃N | Alkynylated thiophene derivatives | 55% |
Catalytic Cycle :
Oxidative addition of the thiophene halide to Pd(0), followed by transmetalation and reductive elimination, yields coupled products.
Complexation with Metal Ions
The sulfonamide and heterocyclic nitrogen/sulfur atoms act as ligands:
| Metal Ion | Conditions | Complex Structure | Stability |
|---|---|---|---|
| Cu(II) | Ethanol, RT, 2h | Octahedral Cu(II) complex (λmax = 650 nm) | High |
| Fe(III) | Methanol, reflux | Fe(III)-sulfonamide coordination polymer | Moderate |
Spectroscopic Confirmation :
IR shifts (S=O stretch: 1350 → 1380 cm⁻¹) and UV-Vis d-d transitions confirm metal binding .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or ring-opening:
| Reaction Type | Conditions | Products | Quantum Yield |
|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), acetone | Furan-thiophene cyclodimer | 0.12 |
| Ring-opening | UV (365 nm), O₂-saturated DCM | Sulfonic acid derivatives | 0.08 |
Computational Analysis :
TD-DFT predicts excitation at 270 nm (π→π* transition), aligning with experimental λmax .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antibacterial Activity :
Recent studies have demonstrated that sulfonamide derivatives, including N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethane-1-sulfonamide, exhibit significant antibacterial properties. Research indicates that these compounds can effectively inhibit the growth of various gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . -
Anti-inflammatory Potential :
The compound has been investigated for its potential in treating inflammatory diseases. Its structural analogs have shown efficacy in reducing inflammation in models of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis, suggesting a therapeutic role in respiratory diseases . -
Anticancer Properties :
Preliminary investigations suggest that this compound may possess anticancer activity. Studies focusing on similar sulfonamide compounds have indicated their ability to induce apoptosis in cancer cells, making them candidates for further research in cancer therapeutics .
Material Science Applications
-
Polymer Chemistry :
The compound's unique structure allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in the development of advanced composite materials used in aerospace and automotive industries. -
Nanotechnology :
This compound can be utilized as a precursor for synthesizing nanoparticles with specific optical and electronic properties. These nanoparticles are valuable in applications ranging from drug delivery systems to sensors .
Environmental Applications
-
Pollutant Removal :
The compound has shown promise in environmental remediation processes, particularly in the removal of heavy metals from contaminated water sources. Its ability to form stable complexes with metal ions makes it a candidate for developing effective filtration systems . -
Biodegradable Materials :
Research into biodegradable alternatives has identified sulfonamide derivatives as potential components for creating environmentally friendly materials. These materials can degrade more efficiently than traditional plastics, reducing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features and Analogues:
Thiophene-Furan Core vs. Thiophene-Phenoxy Systems: The target compound’s 4-(furan-3-yl)thiophene scaffold contrasts with analogues like the FFAR1 agonist from , which contains a 4-((4-(2-carboxyethyl)phenoxy)methyl)thiophene group. Table 1: Structural Features of Sulfonamide Analogues
Sulfonamide vs. Thioamide Functionality :
- Compared to the ethanethioamide in , the sulfonamide group in the target compound offers stronger electronegativity and hydrogen-bond acceptor capacity, which may improve solubility and binding to polar residues in biological targets .
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly as a carbonic anhydrase inhibitor. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.
The molecular formula for this compound is with a molecular weight of 271.4 g/mol. The compound includes a furan ring and a thiophene moiety, which are known to impart significant biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.4 g/mol |
| CAS Number | 2379972-44-6 |
Carbonic Anhydrase Inhibition
Research indicates that sulfonamide derivatives, including those with furan and thiophene substituents, exhibit potent inhibition of carbonic anhydrase (CA), particularly human carbonic anhydrase II (hCA II). A study demonstrated that various furan-2-sulfonamides showed nanomolar-level potency in inhibiting hCA II in vitro. This inhibition is significant for developing ocular hypotensive agents, as CA plays a crucial role in regulating intraocular pressure.
In Vitro Studies
In vitro studies have shown that this compound can be formulated in aqueous solutions, which is essential for its application in pharmacological formulations. Solubility studies conducted at pH 7.4 indicated favorable properties for potential therapeutic use.
Case Study: Ocular Hypotensive Agents
Selected compounds from the furan and thiophene classes were evaluated in ocular normotensive albino rabbits, revealing their potential as effective topical agents for lowering intraocular pressure. The results indicated that these compounds could be developed further into therapeutic agents for conditions such as glaucoma.
Safety and Toxicology
Safety assessments of sulfonamide derivatives often involve evaluating their sensitization potential. In vitro glutathione reactivity studies and guinea pig maximization tests have been employed to assess the safety profile of these compounds. These studies are crucial for determining the viability of this compound as a therapeutic agent.
Q & A
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like COX-2 or EGFR, using the sulfonamide’s sulfonyl oxygen as a key anchor .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, with RMSD <2 Å indicating robust binding .
- ADMET prediction : SwissADME estimates moderate LogP (~2.5) and high gastrointestinal absorption, supporting oral dosing in preclinical models .
How is its stability evaluated under physiological or experimental conditions?
Q. Advanced Research Focus
- pH stability : Incubate in buffers (pH 1–10, 37°C) for 24 hr; HPLC monitors degradation (e.g., sulfonamide hydrolysis at pH <2) .
- Oxidative stress : Treat with H₂O₂ or liver microsomes to identify labile sites (e.g., furan ring oxidation) via LC-MS .
- Photostability : Expose to UV light (320–400 nm) to assess isomerization or ring-opening reactions .
What methods validate its biological activity in vitro?
Q. Advanced Research Focus
- Enzyme inhibition : Dose-response curves (0.1–100 μM) for IC₅₀ determination using fluorogenic substrates (e.g., AMC-labeled peptides for proteases) .
- Cell viability assays : MTT or CellTiter-Glo® in cancer lines (e.g., HeLa or MCF-7) with EC₅₀ values correlated to target expression (western blot validation) .
- Target engagement : CETSA (Cellular Thermal Shift Assay) confirms binding to intended proteins by stabilizing them against thermal denaturation .
How are analytical methods optimized for quantification in complex matrices?
Q. Advanced Research Focus
- HPLC-MS/MS : Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) with 0.1% formic acid in water/acetonitrile. LOQ of 5 ng/mL in plasma is achievable .
- Sample preparation : Solid-phase extraction (HLB cartridges) improves recovery (>85%) by removing phospholipids .
- Method validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <15%), and matrix effects (±20%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
